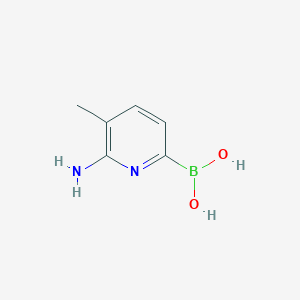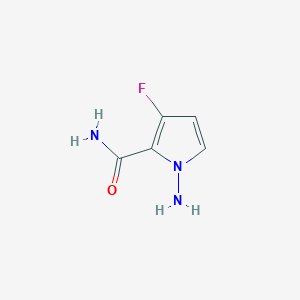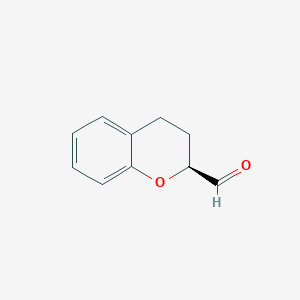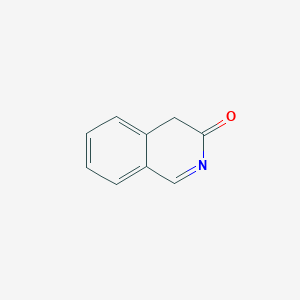
Quinolin-6(8aH)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolin-6(8aH)-one is a heterocyclic aromatic organic compound that belongs to the quinoline family. It is characterized by a fused ring structure consisting of a benzene ring and a pyridine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Quinolin-6(8aH)-one can be synthesized through several methods. One common approach involves the Friedländer synthesis, which uses 2-aminobenzaldehyde and acetaldehyde as starting materials. The reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. Another method involves the Pfitzinger reaction, which uses isatin and aniline derivatives in the presence of a base, such as sodium hydroxide, to form the quinoline ring system.
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale chemical processes that involve the use of high-pressure reactors and continuous flow systems. These methods ensure high yields and purity of the final product. The choice of method depends on the desired scale of production and the specific requirements of the end-use application.
Análisis De Reacciones Químicas
Types of Reactions
Quinolin-6(8aH)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinolinic acid.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nitric acid, sulfuric acid, halogens, varying temperatures and solvents.
Major Products Formed
Oxidation: Quinolinic acid.
Reduction: Dihydroquinoline derivatives.
Substitution: Nitroquinoline, sulfoquinoline, halogenated quinoline derivatives.
Aplicaciones Científicas De Investigación
Quinolin-6(8aH)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: this compound derivatives are studied for their potential as antimicrobial, antiviral, and anticancer agents.
Medicine: Some derivatives of this compound are investigated for their therapeutic potential in treating diseases such as malaria, tuberculosis, and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Quinolin-6(8aH)-one and its derivatives varies depending on the specific application. In biological systems, these compounds often interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biochemical pathways. For example, some derivatives inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis, thereby exhibiting anticancer activity.
Comparación Con Compuestos Similares
Quinolin-6(8aH)-one can be compared with other similar compounds, such as:
Quinoline: A parent compound with a similar structure but lacking the ketone group at the 6-position.
Quinolin-6-ol: A hydroxylated derivative with a hydroxyl group at the 6-position instead of a ketone group.
Quinolin-6-amine: An amine derivative with an amino group at the 6-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
344796-83-4 |
|---|---|
Fórmula molecular |
C9H7NO |
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
8aH-quinolin-6-one |
InChI |
InChI=1S/C9H7NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h1-6,9H |
Clave InChI |
VYSVBQOUHOJSAK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=O)C=CC2N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Fluoro-3-methylimidazo[1,2-A]pyridine](/img/structure/B11921352.png)
![3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11921363.png)


![3-Fluoropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11921393.png)
![2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B11921400.png)
![9-Methylspiro[4.4]non-6-en-1-one](/img/structure/B11921403.png)






